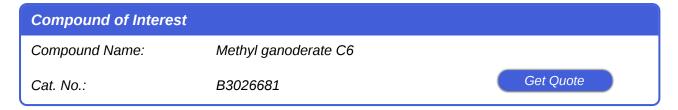


Methyl Ganoderate C6: A Comprehensive Technical Guide on its Chemical Structure and Stereochemistry

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl ganoderate C6 is a highly oxygenated lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum. As a member of the ganoderic acids family, which are known for their diverse and significant biological activities, **Methyl ganoderate C6** has garnered interest within the scientific community. This technical guide provides a detailed overview of the chemical structure and stereochemistry of **Methyl ganoderate C6**, based on available spectroscopic data and structure elucidation studies. It is intended to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Introduction

Ganoderma lucidum, commonly known as Lingzhi or Reishi, has been used in traditional Asian medicine for centuries to treat a variety of ailments. Modern phytochemical investigations have revealed that the therapeutic effects of this fungus are largely attributable to its complex array of secondary metabolites, most notably triterpenoids and polysaccharides.[1] The triterpenoids from Ganoderma species are primarily lanostane-type, characterized by a tetracyclic core.[1]



Methyl ganoderate C6 is a methyl ester derivative of its corresponding ganoderic acid. The addition of a methyl group can influence the compound's polarity, solubility, and bioavailability, potentially altering its pharmacological profile. This document will focus on the foundational chemical characteristics of **Methyl ganoderate C6**.

Chemical Structure and Properties

The chemical structure of **Methyl ganoderate C6** is characterized by a lanostane skeleton, a C30 tetracyclic triterpene backbone. The systematic IUPAC name and other identifiers are provided below.

Property	Data	Reference
Chemical Formula	C31H44O8	[2]
Molecular Weight	544.70 g/mol	[2]
CAS Number	105742-81-2	[2]
Class	Triterpenoid (Lanostane-type)	[1]
Natural Source	Ganoderma lucidum	[2]

Stereochemistry

The stereochemistry of **Methyl ganoderate C6** is complex, with multiple chiral centers inherent to the lanostane framework. The precise stereochemical configuration is crucial for its biological activity. The stereochemistry of related ganoderic acids has been determined through extensive spectroscopic analysis, including 2D NMR techniques (NOESY, ROESY) and often confirmed by X-ray crystallography of the parent compounds or their derivatives.

Note: A definitive primary literature source detailing the complete stereochemical assignment of **Methyl ganoderate C6** through experimental data was not identified in the conducted search. The stereochemistry presented in structural diagrams is based on the established stereochemistry of the lanostane core and related, well-characterized ganoderic acids.

Spectroscopic Data



The structural elucidation of **Methyl ganoderate C6**, like other complex natural products, relies heavily on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules. While a specific, complete dataset for **Methyl ganoderate C6** was not found in the literature search, the expected signals in ¹H and ¹³C NMR spectra can be inferred from the data available for highly similar compounds, such as other ganoderic acid methyl esters.

Expected ¹H NMR Features:

- Methyl Signals: Several singlet signals in the upfield region (δ 0.5-1.5 ppm) corresponding to the methyl groups of the lanostane skeleton.
- Methine and Methylene Protons: A complex series of multiplets in the region of δ 1.0-3.0 ppm.
- Protons adjacent to Oxygen: Signals for protons on carbons bearing hydroxyl or ether groups would appear in the δ 3.0-4.5 ppm range.
- Olefinic Protons: If present, signals for protons on double bonds would be observed in the downfield region (δ 5.0-6.0 ppm).
- Methyl Ester Signal: A characteristic singlet at approximately δ 3.6-3.7 ppm for the -OCH₃ group.

Expected ¹³C NMR Features:

- Carbonyl Carbons: Signals for ketone and ester carbonyls would be found in the highly downfield region (δ 170-220 ppm).
- Olefinic Carbons: If present, signals for carbons involved in double bonds would appear around δ 100-160 ppm.
- Carbons bonded to Oxygen: Signals for carbons bearing hydroxyl or ether functionalities would be in the δ 60-90 ppm range.



- Methyl Ester Carbon: A signal for the methyl group of the ester at approximately δ 51-53 ppm.
- Lanostane Skeleton Carbons: A series of signals in the upfield region corresponding to the aliphatic carbons of the tetracyclic system.

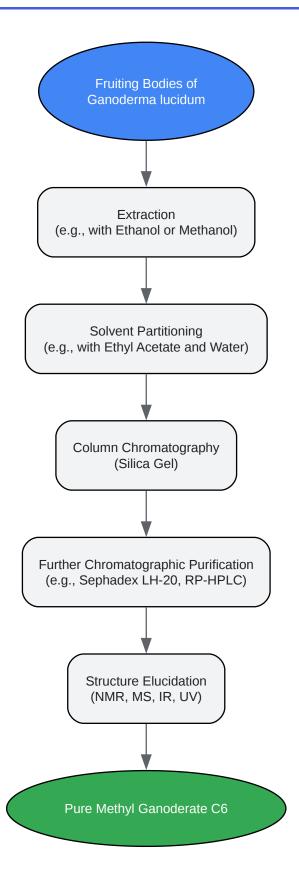
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For **Methyl ganoderate C6** (C₃₁H₄₄O₈), high-resolution mass spectrometry (HRMS) would show a molecular ion peak [M]⁺ or pseudomolecular ion peaks such as [M+H]⁺ or [M+Na]⁺ that correspond to a molecular weight of approximately 544.2985 (calculated). The fragmentation pattern observed in MS/MS experiments would provide valuable information about the different functional groups and the connectivity of the molecule.

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of **Methyl ganoderate C6** are crucial for its further study. The following represents a generalized workflow based on common practices for isolating triterpenoids from Ganoderma species.[3]





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Figure 1. Generalized workflow for the isolation and characterization of **Methyl ganoderate C6**.



A more detailed, hypothetical protocol is described below:

1. Extraction:

- Dried and powdered fruiting bodies of Ganoderma lucidum are extracted exhaustively with 95% ethanol at room temperature.
- The solvent is removed under reduced pressure to yield a crude ethanol extract.

2. Solvent Partitioning:

- The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.
- The triterpenoid fraction, including **Methyl ganoderate C6**, is typically enriched in the ethyl acetate fraction.

3. Chromatographic Separation:

- The ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate.
- Fractions are collected and monitored by thin-layer chromatography (TLC).
- Fractions containing compounds with similar TLC profiles are combined.

4. Purification:

The semi-purified fractions are further purified using techniques such as Sephadex LH-20 column chromatography and/or preparative reversed-phase high-performance liquid chromatography (RP-HPLC) to yield pure **Methyl ganoderate C6**.

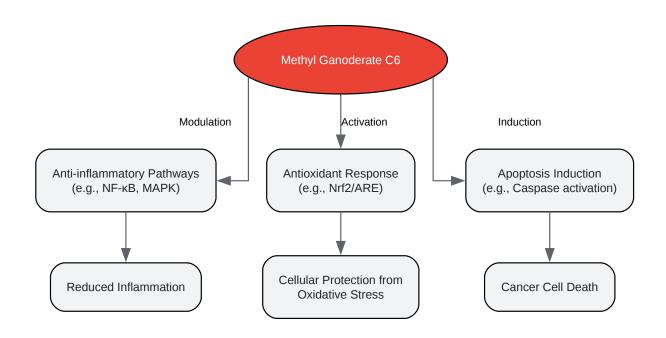
5. Structure Elucidation:

 The structure of the isolated pure compound is determined using a combination of spectroscopic methods, including 1D NMR (¹H, ¹³C), 2D NMR (COSY, HSQC, HMBC, NOESY), high-resolution mass spectrometry (HRMS), infrared (IR), and ultraviolet (UV) spectroscopy.



Potential Signaling Pathways and Biological Activities

While specific signaling pathways modulated by **Methyl ganoderate C6** are not extensively detailed in the available literature, triterpenoids from Ganoderma lucidum are known to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects.[2] These activities are often mediated through the modulation of key cellular signaling pathways.



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